Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hcl Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC20360409
InChI: InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-2-6-3-8(4-7)10-5-6;/h6-8,10H,2-5H2,1H3;1H
SMILES:
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hcl

CAS No.:

Cat. No.: VC20360409

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hcl -

Specification

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name methyl 6-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-2-6-3-8(4-7)10-5-6;/h6-8,10H,2-5H2,1H3;1H
Standard InChI Key YPGSSJOVAKKVHQ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CC2CC(C1)NC2.Cl

Introduction

Structural Characteristics and Molecular Identity

The compound’s molecular architecture is defined by a bicyclo[3.2.1]octane framework incorporating a nitrogen atom at the 6-position and a methyl ester group at the 3-position, forming a hydrochloride salt. Key structural identifiers include:

PropertyValueSource Citation
Molecular FormulaC₉H₁₆ClNO₂
Molecular Weight205.68 g/mol
CAS Number179022-43-6
IUPAC Namemethyl 6-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
SMILESCOC(=O)C1CC2CC(C1)NC2.Cl
InChIKeyYPGSSJOVAKKVHQ-UHFFFAOYSA-N

The bicyclic structure confers rigidity and stereochemical complexity, enabling selective interactions with biological targets. The nitrogen atom within the ring system enhances reactivity, facilitating participation in diverse chemical transformations .

Synthesis and Manufacturing Processes

The synthesis of methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves multi-step strategies to construct the azabicyclo core. Enantioselective methods are critical for producing stereochemically pure isoforms, which are essential for consistent biological activity. Industrial-scale production often employs advanced technologies such as continuous flow reactors to optimize yield and purity.

Key Synthetic Considerations:

  • Scaffold Construction: Cyclization reactions using precursors like piperidine derivatives are common.

  • Esterification: Introduction of the methyl ester group via nucleophilic acyl substitution.

  • Salt Formation: Reaction with hydrochloric acid to stabilize the compound as a hydrochloride salt .

Chemical Reactivity and Functional Properties

The compound’s reactivity is influenced by its bicyclic framework and functional groups:

Nucleophilic Substitution

The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This property is exploited in prodrug design.

Ring-Opening Reactions

The strained bicyclic system participates in ring-opening reactions with electrophiles, generating linear intermediates for further functionalization.

Hydrogen Bonding

The nitrogen atom acts as a hydrogen bond donor, enhancing interactions with biological macromolecules such as enzymes and receptors .

Biological TargetObserved ActivityResearch Findings
Serotonin ReceptorsModerate binding affinityPotential anxiolytic applications
Dopamine TransportersInhibitionInvestigated for addiction therapy
Enzymatic PathwaysModulation of catalytic activityRelevance in neurodegenerative diseases

The azabicyclo scaffold’s rigidity allows precise spatial orientation of functional groups, improving target selectivity and reducing off-target effects .

Comparative Analysis with Related Azabicyclo Derivatives

Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride is often compared to structural analogs:

CompoundKey DifferencesBiological Impact
Methyl 3-azabicyclo[3.2.1]octane-6-carboxylateEster group at 6-positionAltered receptor selectivity
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylateSmaller bicyclic frameworkReduced metabolic stability

The positional isomerism of the ester group significantly affects both chemical reactivity and pharmacological profiles.

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